molecular formula C8H6FNO2 B6189173 2-fluoro-1-isocyanato-4-methoxybenzene CAS No. 154079-91-1

2-fluoro-1-isocyanato-4-methoxybenzene

Cat. No.: B6189173
CAS No.: 154079-91-1
M. Wt: 167.1
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Description

2-Fluoro-1-isocyanato-4-methoxybenzene is a high-value aromatic isocyanate that serves as a key synthetic intermediate in medicinal chemistry and drug discovery campaigns. Its structural motif, featuring a reactive isocyanate group flanked by electron-donating (methoxy) and electron-withdrawing (fluoro) substituents on the benzene ring, makes it a versatile building block for constructing diverse ureas and carbamates through nucleophilic addition reactions . These pharmacophores are common in bioactive molecules, and the compound is particularly valuable for synthesizing inhibitors targeting enzymes such as kinases . The distinct electronic properties influence its reactivity and selectivity, enabling the development of compounds with optimized binding profiles and potency . This reagent is instrumental in creating complex molecular architectures for pharmaceutical and agrochemical research, providing researchers with a reliable precursor for heterocyclic and polymer chemistry applications . Its utility is demonstrated in the exploration of novel chemotypes for potential therapeutic agents . Proper handling in anhydrous conditions is essential due to the moisture sensitivity of the isocyanate group.

Properties

CAS No.

154079-91-1

Molecular Formula

C8H6FNO2

Molecular Weight

167.1

Purity

95

Origin of Product

United States

Preparation Methods

General Reaction Protocol

The most widely adopted method involves reacting 2-fluoro-4-methoxyaniline with triphosgene (bis(trichloromethyl) carbonate), a safer alternative to phosgene. The procedure follows:

  • Reagent setup :

    • Dissolve 2-fluoro-4-methoxyaniline (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Add triphosgene (1.1 equiv) in DCM dropwise under nitrogen at -35°C.

  • Base addition :

    • Introduce triethylamine (2.2 equiv) to scavenge HCl, maintaining temperatures below -30°C to minimize side reactions.

  • Reaction progression :

    • Warm gradually to room temperature over 2 hours, monitored by TLC (hexane:ethyl acetate = 4:1).

Mechanistic insight :
The reaction proceeds through intermediate carbamoyl chloride formation, with triphosgene acting as a carbonyl source. The fluorine atom’s inductive effect accelerates isocyanate formation by stabilizing the transition state.

Industrial-Scale Optimization

For large-scale production (>1 kg), continuous flow reactors enhance safety and yield:

  • Residence time : 15–20 minutes at 40°C

  • Solvent system : Toluene/DCM (3:1 v/v)

  • Yield : 89–92% with >99% purity (GC-MS)

Alternative Synthesis Using Phosgene

While less common due to safety concerns, phosgene-based synthesis remains viable for laboratories with adequate containment:

  • Gas-phase reaction :

    • Bubble phosgene gas through a solution of 2-fluoro-4-methoxyaniline in DCM at 0°C.

  • Quenching :

    • Neutralize excess phosgene with aqueous sodium bicarbonate.

Comparative data :

ParameterTriphosgene MethodPhosgene Method
Yield (%)89–9285–88
Reaction Time (h)21.5
Purity (%)>9998
Safety RiskModerateHigh

Data synthesized from

Purification and Characterization

Isolation Techniques

  • Distillation : Vacuum distillation (bp 110–112°C at 15 mmHg) removes residual DCM and triethylamine.

  • Chromatography : Silica gel column chromatography (hexane:ethyl acetate = 5:1) resolves isocyanate from diarylurea byproducts.

Spectroscopic Characterization

  • IR Spectroscopy : Sharp absorption at 2250–2270 cm⁻¹ confirms the -N=C=O stretch.

  • ¹H NMR (CDCl₃) :

    • δ 7.12 (d, J = 8.8 Hz, 1H, H-6)

    • δ 6.95 (dd, J = 8.8, 2.4 Hz, 1H, H-5)

    • δ 6.88 (d, J = 2.4 Hz, 1H, H-3)

    • δ 3.85 (s, 3H, OCH₃)

  • ¹³C NMR :

    • δ 157.3 (C=O), 152.1 (C-4), 128.9 (C-1), 116.4 (C-2), 55.8 (OCH₃)

Comparative Analysis of Methodologies

The triphosgene method outperforms phosgene in safety and scalability, albeit with marginally lower yields. Key advantages include:

  • Reduced toxicity risks from controlled triphosgene decomposition

  • Compatibility with continuous manufacturing processes

  • Lower energy requirements for byproduct removal

Emerging Techniques and Innovations

Recent advances focus on catalytic methods:

  • Iron(III) chloride catalysis : Enables isocyanate formation at 50°C with 93% yield, though requiring post-reaction ligand removal.

  • Microwave-assisted synthesis : Reduces reaction time to 30 minutes but risks thermal degradation of the methoxy group .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-1-isocyanato-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-fluoro-1-isocyanato-4-methoxybenzene is C9H8FNO2, with a molecular weight of approximately 181.17 g/mol. The presence of the isocyanate group (-N=C=O) makes it a reactive compound, particularly towards nucleophiles. The fluorine atom enhances its electronic properties, potentially increasing its reactivity compared to non-fluorinated analogs.

Scientific Research Applications

1. Synthesis of Functionalized Molecules

This compound serves as a versatile building block in organic synthesis. Its isocyanate functionality allows for the formation of urea and carbamate derivatives through nucleophilic addition reactions with amines and alcohols, respectively. This property is crucial for developing pharmaceuticals and agrochemicals.

2. Biological Activity Studies

Research has indicated potential biological activities associated with derivatives of this compound:

  • Enzyme Inhibition : Studies have shown that isocyanates can inhibit specific enzymes by modifying active sites through covalent bonding. This property is being explored for designing enzyme inhibitors that could serve as therapeutic agents.
  • Antimicrobial Properties : A study evaluating the compound's effect on Pseudomonas aeruginosa demonstrated that it could inhibit quorum sensing, leading to a reduction in biofilm formation by up to 57% at optimal concentrations. This suggests potential applications in treating biofilm-related infections.

3. Cancer Research

In glioblastoma multiforme (GBM) studies, this compound was found to reduce glucose uptake in cancer cells, indicating its potential as a metabolic inhibitor in cancer therapy. This avenue is promising for developing new treatments targeting metabolic pathways in aggressive cancers.

Industrial Applications

1. Polymer Chemistry

The compound is utilized in the production of polyurethane foams and coatings due to its reactivity with polyols. Its unique properties contribute to the development of materials with enhanced thermal stability and mechanical strength.

2. Pharmaceutical Intermediate

As an intermediate in drug synthesis, this compound can be incorporated into various pharmaceutical compounds, enhancing their efficacy and bioavailability.

Data Table: Comparison of Applications

Application AreaSpecific Use CaseKey Findings
Organic SynthesisBuilding block for urea and carbamate derivativesEnables formation of biologically active compounds
Biological ResearchEnzyme inhibition studiesPotential therapeutic agent for enzyme-related diseases
Cancer ResearchMetabolic pathway modulationReduces glucose uptake in GBM cells
Polymer ChemistryProduction of polyurethane materialsEnhances thermal stability and mechanical strength
Pharmaceutical IndustryIntermediate in drug synthesisImproves efficacy and bioavailability of drugs

Case Studies

Case Study 1: Quorum Sensing Inhibition

A detailed investigation into the quorum sensing inhibition by this compound involved testing various concentrations against Pseudomonas aeruginosa. Results indicated a significant dose-dependent reduction in biofilm formation, highlighting its potential use as an anti-infective agent.

Case Study 2: Glycolysis Inhibition in Cancer Cells

In a study focused on glioblastoma treatment, the compound was administered to GBM cell lines to assess its impact on glycolysis. Findings revealed a marked decrease in glucose uptake and altered metabolic profiles, suggesting its role as a metabolic inhibitor that could be harnessed for therapeutic applications.

Mechanism of Action

The mechanism of action of 2-fluoro-1-isocyanato-4-methoxybenzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of stable products like ureas and carbamates. The fluorine atom and methoxy group on the benzene ring can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares 2-fluoro-1-isocyanato-4-methoxybenzene with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₈H₅FNO₂ ~169.13 -F (C2), -NCO (C1), -OCH3 (C4) High reactivity of -NCO due to electron-withdrawing -F; methoxy stabilizes ring.
2-Fluoro-4-isocyanato-1-methylbenzene C₈H₆FNO 151.14 -F (C2), -NCO (C4), -CH3 (C1) Methyl group reduces steric hindrance but lowers electron-withdrawing effects.
2-Chloro-1-isocyanato-4-(trifluoromethyl)benzene C₈H₃ClF₃NO 221.56 -Cl (C2), -NCO (C1), -CF3 (C4) -CF3 enhances electrophilicity of -NCO; higher molecular weight.
4-(Ethylsulfonyl)-2-isothiocyanato-1-methoxybenzene C₁₀H₁₁NO₃S₂ 257.33 -SO₂C₂H5 (C4), -NCS (C2), -OCH3 (C1) Isothiocyanato (-NCS) less reactive than -NCO; sulfonyl group increases polarity.
1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene C₉H₇F₂NO₃ 215.16 -OCF₂H (C1), -NCO (C4), -OCH3 (C2) Difluoromethoxy group introduces steric bulk; powder form at -10°C storage.

Key Observations

  • Reactivity of -NCO Group : The electron-withdrawing fluoro substituent in This compound enhances the electrophilicity of the isocyanato group compared to methyl or methoxy analogs (e.g., 2-Fluoro-4-isocyanato-1-methylbenzene). However, bulky substituents like -CF3 (in 2-chloro-1-isocyanato-4-(trifluoromethyl)benzene) may sterically hinder reactions.
  • Thermal Stability: Methoxy groups generally improve thermal stability due to resonance effects. For example, 1-(difluoromethoxy)-4-isocyanato-2-methoxybenzene is stored at -10°C, suggesting lower stability than non-halogenated analogs.
  • Synthetic Utility : Compounds with -NCO are preferred over -NCS (isothiocyanato) for urea formation, as seen in kinase inhibitor synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-1-isocyanato-4-methoxybenzene?

  • Methodology : The synthesis typically involves halogenation and isocyanate functionalization. For example, starting from a substituted methoxybenzene, fluorination can be achieved using HF or fluorinating agents under controlled conditions (e.g., anhydrous solvents, inert atmosphere). The isocyanate group is introduced via phosgenation of the corresponding amine precursor or via Curtius rearrangement. Reaction conditions (temperature, solvent, pH) must be tightly controlled to avoid side reactions such as hydrolysis of the isocyanate group .
  • Key Considerations : Use catalysts like triethylamine to stabilize intermediates and monitor reaction progress via TLC or HPLC. Purification often requires column chromatography under inert conditions due to the compound’s moisture sensitivity.

Q. How should this compound be characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., fluorine coupling in 19F^{19}\text{F}-NMR) .
  • FT-IR : Detect the isocyanate stretch (~2270 cm1^{-1}) and methoxy C-O stretch (~1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
    • Validation : Compare spectral data with structurally similar compounds (e.g., 1-(difluoromethoxy)-4-isocyanato-2-methoxybenzene) .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use fume hoods, closed systems, and personal protective equipment (PPE: nitrile gloves, safety goggles, respirators for vapor protection) .
  • Storage : Store at -10°C under nitrogen to prevent moisture ingress and degradation .
  • Waste Disposal : Neutralize residual isocyanate with aqueous ethanolamine and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., fluorine) influence the reactivity of the isocyanate group in cross-coupling reactions?

  • Mechanistic Insight : The fluorine atom at the 2-position increases electrophilicity of the isocyanate group, enhancing reactivity in nucleophilic additions (e.g., with amines or alcohols). However, steric hindrance from the methoxy group at the 4-position may reduce reaction rates in bulky substrates .
  • Experimental Design : Compare reaction kinetics with non-fluorinated analogs (e.g., 4-methoxyphenyl isocyanate) under identical conditions. Monitor using in situ IR to track isocyanate consumption .

Q. What are the challenges in achieving regioselective functionalization of this compound?

  • Contradictions in Data : Conflicting regioselectivity has been reported in cycloaddition reactions. For example, in Huisgen reactions, the fluorine substituent may direct reactivity to the para position, but steric effects from the methoxy group can override electronic effects .
  • Resolution : Use computational modeling (DFT) to predict reactive sites and validate with substituent-swapping experiments (e.g., replacing methoxy with ethoxy) .

Q. How does the compound’s stability in aqueous environments affect its application in medicinal chemistry?

  • Stability Profile : The compound is stable in pH 5–9 but hydrolyzes rapidly in acidic (pH < 4) or basic (pH > 10) conditions, limiting its use in unmodified form for in vivo studies .
  • Mitigation Strategies : Derivatize the isocyanate into urea or carbamate prodrugs for improved stability. Validate via HPLC stability assays under simulated physiological conditions .

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